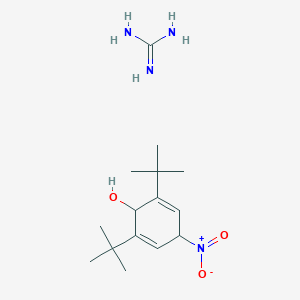
(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate
Descripción
(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate is a complex organic compound with a unique structure It is characterized by the presence of a diaminomethylidene group and a nitrocyclohexa-dienolate moiety
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-nitrocyclohexa-2,5-dien-1-ol;guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.CH5N3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6;2-1(3)4/h7-9,12,16H,1-6H3;(H5,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNUARQVMYHHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1O)C(C)(C)C)[N+](=O)[O-].C(=N)(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate typically involves multiple steps. One common method includes the nitration of 2,6-di-tert-butylphenol followed by the introduction of the diaminomethylidene group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of (Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diaminomethylidene group can form hydrogen bonds and interact with various biomolecules. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Similar structure but lacks the nitro and diaminomethylidene groups.
2,6-Di-tert-butyl-4-nitrophenol: Contains the nitro group but lacks the diaminomethylidene group.
4-Nitro-2,6-di-tert-butylphenol: Similar nitro and tert-butyl groups but different overall structure.
Uniqueness
(Diaminomethylidene)azanium 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dien-1-olate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


